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Introduction
BMY 14802, also known as BMS-181100, is an investigational compound with a unique

pharmacological profile that has been evaluated for its potential antipsychotic properties. Unlike

typical and some atypical antipsychotics that primarily target dopamine D2 receptors, BMY
14802 exhibits high affinity for sigma (σ) receptors and moderate affinity for serotonin 5-HT1A

receptors, with negligible interaction with dopamine receptors.[1][2] This distinct mechanism of

action suggests that BMY 14802 may offer a novel therapeutic approach for schizophrenia,

potentially with a reduced risk of extrapyramidal side effects (EPS) commonly associated with

dopamine receptor antagonists.[1][2] Notably, in vivo studies have demonstrated that BMY
14802 does not induce catalepsy in rats, a common preclinical indicator of EPS liability.[2]

These application notes provide detailed protocols for key in vivo experiments designed to

assess the antipsychotic potential of BMY 14802 in rodent models. The included

methodologies cover behavioral assays relevant to the positive and negative symptoms of

schizophrenia, as well as potential side effects.

Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the

effects of BMY 14802.
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Table 1: Behavioral Effects of BMY 14802 in Rats

Behavioral Test Animal Model
BMY 14802 Dosage
(mg/kg)

Key Findings

Latent Inhibition Rat 5, 15, 30

Antagonized

amphetamine-induced

disruption of latent

inhibition and

enhanced latent

inhibition under

specific conditions.

Amphetamine-

Induced Neuronal

Activity

Freely moving rat 5, 10, 20

Reversed

amphetamine-induced

excitations of

neostriatal motor-

related neurons.

Catalepsy Test Rat Not specified
Does not induce

catalepsy.

Amphetamine-

Induced Locomotion
Rat 5, 10, 20

Attenuated the

locomotor effects of

amphetamine.

Neck Dystonia Rat Not specified

Reversed sigma

receptor agonist-

induced neck dystonia

when co-

administered. Did not

induce dystonia on its

own.[3]

Table 2: Neurochemical and Electrophysiological Effects of BMY 14802 in Rats
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Experiment Brain Region
BMY 14802 Dosage
(mg/kg)

Key Findings

Neurotensin

Concentration

Nucleus Accumbens,

Caudate
35 (acute and chronic)

Significantly increased

neurotensin

concentrations.

Electrophysiological

Activity of Dopamine

Neurons

Substantia Nigra (A9),

Ventral Tegmental

Area (A10)

2.5-10.0 (chronic, s.c.)

Reduced the number

of spontaneously

active A10 dopamine

neurons without

affecting A9 neurons.

[4]

Experimental Protocols
Amphetamine-Induced Hyperlocomotion Test
This model is used to assess the potential of a compound to mitigate the positive symptoms of

schizophrenia, as amphetamine-induced hyperlocomotion is considered a surrogate for

dopamine hyperactivity.[1]

Materials:

Male Sprague-Dawley or Lister-Hooded rats (250-350 g)[1]

Locomotor activity chambers equipped with infrared beams (e.g., plexiglass box with X, Y,

and Z-axis infrared beams)[1]

D-amphetamine sulfate

BMY 14802

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

Syringes and needles for intraperitoneal (i.p.) injections

Procedure:
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Habituation: Habituate the rats to the locomotor activity chambers for 1-3 days for 60

minutes each day to reduce novelty-induced hyperactivity.[1]

Baseline Activity: On the test day, place the rats in the chambers and record their baseline

locomotor activity for 30 minutes.[1]

Drug Administration:

Administer BMY 14802 (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle.

After a specified pretreatment time (e.g., 30 minutes), administer D-amphetamine (e.g.,

1.0 mg/kg, i.p.) or saline.[5][6]

Data Collection: Immediately after the amphetamine injection, record locomotor activity for

60-90 minutes. Activity is typically measured as the number of infrared beam breaks, which

can be converted to distance traveled (cm).[1][7]

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).

Compare the total distance traveled between the different treatment groups using

appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Catalepsy Test (Bar Test)
This test is used to evaluate the propensity of a drug to induce extrapyramidal side effects,

specifically parkinsonian-like motor rigidity.[8][9]

Materials:

Male Wistar or Sprague-Dawley rats (200-300 g)

Catalepsy bar: a horizontal wooden or metal bar (approximately 1 cm in diameter) elevated

9-12 cm above a flat surface.[9]

BMY 14802

Positive control (e.g., haloperidol, 1 mg/kg, i.p.)[10]

Vehicle

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.b-neuro.com/wp-content/uploads/2024/01/Amphetamine-Induced-Hyperlocomotion.pdf
https://www.b-neuro.com/wp-content/uploads/2024/01/Amphetamine-Induced-Hyperlocomotion.pdf
https://www.benchchem.com/product/b034006?utm_src=pdf-body
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2016.00173/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5018519/
https://www.b-neuro.com/wp-content/uploads/2024/01/Amphetamine-Induced-Hyperlocomotion.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2423722/
https://www.protocols.io/view/catalepsy-test-in-rats-q26g7p24kgwz/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7307632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7307632/
https://www.benchchem.com/product/b034006?utm_src=pdf-body
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2022.867180/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stopwatch

Procedure:

Drug Administration: Administer BMY 14802, haloperidol, or vehicle to the rats.

Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes),

gently place the rat's forepaws on the elevated bar.[10]

Measurement: Start the stopwatch and measure the time it takes for the rat to remove both

forepaws from the bar (descent latency).[8]

Cut-off Time: A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid causing undue

stress to the animals. If the rat remains on the bar for the entire cut-off period, this time is

recorded.[10]

Data Analysis: The descent latency is recorded for each rat at each time point. The data can

be analyzed using non-parametric tests (e.g., Kruskal-Wallis test) or ANOVA on transformed

data.

Latent Inhibition Test
Latent inhibition (LI) is a measure of the ability to ignore irrelevant stimuli and is considered a

model of attentional deficits in schizophrenia. Disruption of LI by amphetamine can be reversed

by antipsychotic drugs.[11][12]

Materials:

Male Sprague-Dawley or Wistar rats

Conditioned emotional response (CER) apparatus: a chamber with a grid floor for delivering

foot shocks and a drinking spout connected to a lickometer.

Tone generator (conditioned stimulus, CS)

Shock generator (unconditioned stimulus, US)

BMY 14802

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b034006?utm_src=pdf-body
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2022.867180/full
https://www.protocols.io/view/catalepsy-test-in-rats-q26g7p24kgwz/v1
https://www.frontiersin.org/journals/behavioral-neuroscience/articles/10.3389/fnbeh.2022.867180/full
https://pubmed.ncbi.nlm.nih.gov/2054435/
https://pubmed.ncbi.nlm.nih.gov/9401707/
https://www.benchchem.com/product/b034006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amphetamine

Vehicle

Procedure: This procedure consists of three stages, typically conducted on three consecutive

days.[11]

Stage 1: Pre-exposure:

Rats are water-deprived for 24 hours prior to this stage.

Place the rats in the CER apparatus and allow them to drink from the spout.

The "pre-exposed" group receives a series of non-reinforced presentations of the tone

(e.g., 10-40 presentations). The "non-pre-exposed" group is placed in the chamber for the

same duration without any tone presentations.

Administer BMY 14802 or vehicle before this stage.

Stage 2: Conditioning:

24 hours after the pre-exposure stage, all rats are placed back in the chamber.

The tone (CS) is presented and co-terminated with a mild foot shock (US) (e.g., 0.5 mA for

0.5 seconds). This is typically repeated for 2-5 trials.

Stage 3: Test:

24 hours after conditioning, the rats are returned to the chamber and allowed to drink.

The tone is presented without the shock.

Latent inhibition is measured by the suppression of licking during the tone presentation.

This is often quantified as a suppression ratio: (licks during CS) / (licks during CS + licks in

a pre-CS period of the same duration). A lower suppression ratio indicates greater fear

conditioning.
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Data Analysis: A significant difference in the suppression ratio between the pre-exposed and

non-pre-exposed groups in the vehicle-treated animals demonstrates latent inhibition. The

ability of BMY 14802 to potentiate this effect or to reverse amphetamine-induced disruption

of LI is the primary outcome measure.
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Caption: Proposed signaling pathway of BMY 14802.
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Caption: Experimental workflow for the amphetamine-induced hyperlocomotion test.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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